molecular formula C19H21N5O4S3 B13089715 (Z)-tert-Butyl 2-(((1-(5-amino-1,2,4-thiadiazol-3-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)-2-methylpropanoate

(Z)-tert-Butyl 2-(((1-(5-amino-1,2,4-thiadiazol-3-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)-2-methylpropanoate

Cat. No.: B13089715
M. Wt: 479.6 g/mol
InChI Key: YPNVCXKEBYWEFK-FMCGGJTJSA-N
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Description

(Z)-tert-Butyl 2-(((1-(5-amino-1,2,4-thiadiazol-3-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)-2-methylpropanoate is a complex organic compound that features a variety of functional groups, including thiadiazole, benzothiazole, and oxoethylidene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-tert-Butyl 2-(((1-(5-amino-1,2,4-thiadiazol-3-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)-2-methylpropanoate typically involves multiple steps. One common approach is the copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones . This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

(Z)-tert-Butyl 2-(((1-(5-amino-1,2,4-thiadiazol-3-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)-2-methylpropanoate can undergo various types of chemical reactions, including:

    Oxidation: The thiadiazole and benzothiazole moieties can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxoethylidene group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

(Z)-tert-Butyl 2-(((1-(5-amino-1,2,4-thiadiazol-3-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)-2-methylpropanoate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s biological activity is being explored for potential therapeutic applications.

    Medicine: It may serve as a lead compound in drug discovery efforts targeting specific enzymes or receptors.

    Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-tert-Butyl 2-(((1-(5-amino-1,2,4-thiadiazol-3-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)-2-methylpropanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating the activity of these targets and leading to various biological effects .

Biological Activity

(Z)-tert-Butyl 2-(((1-(5-amino-1,2,4-thiadiazol-3-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)-2-methylpropanoate is a complex compound that incorporates various pharmacophores known for their biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a tert-butyl group, a thiadiazole moiety, and a benzothiazole derivative, which are known for their roles in medicinal chemistry. The structural complexity suggests potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the thiadiazole and benzothiazole rings may facilitate interactions with specific enzymes involved in disease pathways. For instance, benzothiazole derivatives have been shown to inhibit kinases associated with cancer progression .
  • Gene Expression Modulation : Similar compounds have been reported to influence histone deacetylases (HDACs), leading to altered gene expression profiles. This modulation can affect cellular processes such as proliferation and apoptosis .
  • Antimicrobial Properties : Benzothiazole derivatives have demonstrated significant antimicrobial activity against various pathogens, including resistant strains of bacteria and fungi .

Biological Activity Data

Recent studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound.

Activity Type Reference IC50 Value Notes
Antimicrobial 0.08 µMStrong inhibitory effect on bacteria
Anticancer 0.17 µMEffective against various cancer cell lines
HDAC InhibitionNot specifiedInfluences gene expression
Cytotoxicity Varies by cell lineLow toxicity observed in preliminary studies

Case Studies

  • Anticancer Activity : A study focused on benzothiazole derivatives showed promising results in inhibiting tumor growth in vitro. The compounds demonstrated significant cytotoxicity against MCF-7 breast cancer cells, suggesting that similar structures could enhance therapeutic outcomes for breast cancer treatment .
  • Antimicrobial Efficacy : In another study, derivatives similar to our compound exhibited potent activity against Mycobacterium tuberculosis. The effectiveness was attributed to their ability to disrupt cellular processes critical for bacterial survival .
  • HDAC Inhibition : Research has shown that compounds with structural similarities can inhibit HDACs, leading to increased acetylation of histones and subsequent changes in gene transcription related to cell cycle regulation and apoptosis .

Properties

Molecular Formula

C19H21N5O4S3

Molecular Weight

479.6 g/mol

IUPAC Name

tert-butyl 2-[(Z)-[1-(5-amino-1,2,4-thiadiazol-3-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene]amino]oxy-2-methylpropanoate

InChI

InChI=1S/C19H21N5O4S3/c1-18(2,3)27-15(26)19(4,5)28-23-12(13-22-16(20)31-24-13)14(25)30-17-21-10-8-6-7-9-11(10)29-17/h6-9H,1-5H3,(H2,20,22,24)/b23-12-

InChI Key

YPNVCXKEBYWEFK-FMCGGJTJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C(C)(C)O/N=C(/C1=NSC(=N1)N)\C(=O)SC2=NC3=CC=CC=C3S2

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)ON=C(C1=NSC(=N1)N)C(=O)SC2=NC3=CC=CC=C3S2

Origin of Product

United States

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